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molecular formula C11H10N2O3 B8790212 6-Ethoxy-8-nitroquinoline

6-Ethoxy-8-nitroquinoline

Cat. No. B8790212
M. Wt: 218.21 g/mol
InChI Key: TUAPNUZIZSDNDW-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 6-ethoxy-8-nitroquinoline (Intermediate 35) (900 mg, 4.12 mmol), tin (II) chloride (2.4 g, 12.4 mmol) and 6 N HCl (10 drops) gave the title compound (700 mg, 90%) which was used in the next step without purification.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([N+:14]([O-])=O)[CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)[CH3:2].[Sn](Cl)Cl>Cl>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([NH2:14])[CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)[CH3:2]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C)OC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2C=CC=NC2=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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